molecular formula C8H14 B13792316 6-Methyl-1,5-heptadiene CAS No. 7270-50-0

6-Methyl-1,5-heptadiene

Cat. No.: B13792316
CAS No.: 7270-50-0
M. Wt: 110.20 g/mol
InChI Key: KUFDSEQTHICIIF-UHFFFAOYSA-N
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Description

6-Methyl-1,5-heptadiene is an organic compound with the molecular formula C₈H₁₄. It is a hydrocarbon featuring a heptadiene backbone with a methyl group attached to the sixth carbon atom. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical processes and industrial applications .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound primarily relies on the metathesis reaction due to its higher yield and efficiency. The use of advanced catalysts and optimized reaction conditions has made this method the preferred choice for large-scale production .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds in this compound to single bonds, producing saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.

Major Products Formed:

    Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.

    Reduction: The primary product is 6-Methylheptane.

    Substitution: Halogenated derivatives such as 6-Methyl-1,5-dichloroheptane can be formed.

Scientific Research Applications

6-Methyl-1,5-heptadiene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Methyl-1,5-heptadiene depends on the specific reaction or applicationThe molecular targets and pathways involved vary based on the specific context of its use, such as in oxidation or substitution reactions .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-1,5-heptadiene is unique due to the presence of a methyl group at the sixth carbon, which influences its reactivity and the types of reactions it can undergo. This structural feature distinguishes it from other heptadiene isomers and contributes to its specific applications in chemical synthesis and industrial processes .

Properties

IUPAC Name

6-methylhepta-1,5-diene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4,7H,1,5-6H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUFDSEQTHICIIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223003
Record name 6-Methyl-1,5-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7270-50-0
Record name 6-Methyl-1,5-heptadiene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007270500
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Methyl-1,5-heptadiene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30223003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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